(6-Fluoro-2-methylpyridin-3-yl)methanol
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Overview
Description
(6-Fluoro-2-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom and a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-methylpyridin-3-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-fluoro-2-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Fluoro-2-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-fluoro-2-methylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Fluoro-6-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
(6-Fluoro-2-methylpyridin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(6-Fluoro-2-methylpyridin-3-yl)methanol is an organic compound characterized by a pyridine ring substituted with a fluorine atom and a hydroxymethyl group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine enhances lipophilicity, which can influence the compound's pharmacokinetics and biological interactions.
The biological activity of this compound is largely attributed to its structural features. The fluorine atom can enhance binding affinity to target proteins or enzymes, increasing potency and selectivity. Additionally, the hydroxymethyl group may participate in hydrogen bonding, further stabilizing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, making this compound a candidate for further exploration in this area.
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, which are currently under evaluation through various in vitro assays.
- Psychiatric Applications : The compound has been explored for its applications in treating psychiatric conditions, indicating a broad spectrum of therapeutic potential.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. Further research is needed to quantify its efficacy compared to established antimicrobial agents.
- Anticancer Evaluations : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation, suggesting its potential as an anticancer agent. The specific mechanisms underlying these effects are still being investigated .
- Structure-Activity Relationship (SAR) Analysis : Computer-aided prediction models have been utilized to analyze the structure-activity relationship of this compound. These models predict that alterations in the molecular structure could enhance its biological activity, guiding future synthesis efforts.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylpyridine | Pyridine ring, methyl group | Antimicrobial |
6-Fluoro-2-methylpyridine | Pyridine ring, fluorine, methyl group | Anticancer |
5-Fluoro-2-methylpyridine | Pyridine ring, fluorine, methyl group | Neuroactive effects |
4-Methoxy-2-methylpyridine | Methoxy substitution on pyridine | Antioxidant properties |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Properties
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVHSIXTBFZRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654270 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-98-8 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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